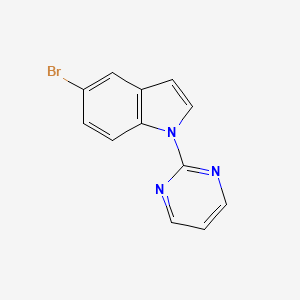
5-bromo-1-(pyrimidin-2-yl)-1H-indole
Cat. No. B578195
Key on ui cas rn:
1228147-70-3
M. Wt: 274.121
InChI Key: DRYBGGWKKVJXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691813B2
Procedure details


A nitrogen stream was bubbled through a mixture of 5-bromoindole (2 g, 10.201 mmol) in DMSO (10 mL). Then, K2CO3 (4.23 g, 30.604 mmol), Copper (I) iodine (0.097 g, 0.51 mmol), L-proline.trifluoric acetic acid (0.234 g, 1.02 mmol) and 2-bromopyrimidine (1.622 g, 10.201 mmol) were added. The resulting reaction mixture was stirred in a sealed tube at 90° C. for 48 h. After cooling to room temperature, the reaction mixture was diluted with EtOAc and water and filtered through diatomaceous earth. The filtrate was evaporated in vacuo. The residue was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield D35 (2.6 g, 92%).








Name
Copper (I) iodine
Quantity
0.097 g
Type
catalyst
Reaction Step Six

Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[K+].[K+].N1CCC[C@H]1C(O)=O.C(O)(=O)C.Br[C:30]1[N:35]=[CH:34][CH:33]=[CH:32][N:31]=1>CS(C)=O.CCOC(C)=O.O.[I+].[Cu+]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:30]1[N:35]=[CH:34][CH:33]=[CH:32][N:31]=1)[CH:6]=[CH:5]2 |f:1.2.3,10.11,^3:46|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CNC2=CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.234 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.622 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=N1
|
Step Five
Step Six
|
Name
|
Copper (I) iodine
|
|
Quantity
|
0.097 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I+].[Cu+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred in a sealed tube at 90° C. for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (silica gel; DCM as eluent)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=CN(C2=CC1)C1=NC=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
